1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Tautomeric Behavior and Electronic Structure
The imidazo[1,2-a]pyridine system exhibits prototropic tautomerism , with proton shifts occurring between N1 and N3 positions (Figure 2). DFT calculations on similar compounds suggest:
- Tautomer stability : The N1-protonated form is energetically favored by ~5 kcal/mol due to conjugation with the pyridine ring.
- Electronic effects :
Table 2: DFT-calculated electronic parameters
| Parameter | Value (eV) |
|---|---|
| HOMO energy | -6.2 |
| LUMO energy | -2.7 |
| HOMO-LUMO gap | 3.5 |
| Electrophilicity index | 1.8 |
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMSEUQRQUZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587668 | |
| Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-21-7 | |
| Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Groebke-Blackburn-Bienaymé Three-Component Reaction
The Groebke reaction remains the most widely adopted method for constructing the imidazo[1,2-a]pyridine core. This one-pot protocol combines 2-aminopyridine, aldehydes, and isocyanides under mild acidic conditions. For instance, reacting 2-aminopyridine with paraformaldehyde and tert-butyl isocyanide in methanol at 60°C yields 3-unsubstituted imidazo[1,2-a]pyridine, which can subsequently undergo functionalization.
Key Advantages :
- High regioselectivity for the 3-position
- Compatibility with diverse aldehyde substrates
Bromomalonaldehyde-Mediated Cyclization
Microwave-assisted condensation of 2-aminopyridine with bromomalonaldehyde in ethanol-water (4:1) at 120°C for 15 minutes produces 3-carbaldehyde-imidazo[1,2-a]pyridine derivatives. This method eliminates metal catalysts and achieves yields exceeding 80% in reduced reaction times.
Chloroacetone Condensation
A classical approach involves refluxing 2-aminopyridine with 1,3-dichloroacetone in acetonitrile, yielding 3-chloromethyl-imidazo[1,2-a]pyridine. While effective, this method requires careful stoichiometric control to prevent di-alkylation byproducts.
Functionalization at the 3-Position
Introducing the methylene bridge at the imidazo[1,2-a]pyridine’s 3-position necessitates precise reaction engineering to maintain structural integrity.
Bromomethyl Intermediate Generation
3-Bromomethyl-imidazo[1,2-a]pyridine serves as a critical precursor. This intermediate is synthesized via two pathways:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂, 0°C to RT | 72% | |
| Free Radical Bromination | NBS, AIBN, CCl₄, reflux, 6h | 68% |
Mannich Reaction Direct Functionalization
An alternative single-step approach employs the Mannich reaction, combining imidazo[1,2-a]pyridine, formalin, and piperidine-4-carboxylic acid in acetic acid at 80°C. This method circumvents intermediate isolation but requires rigorous pH control (pH 4–5) to prevent N-oxide formation.
Piperidine-4-Carboxylic Acid Preparation and Protection
The piperidine moiety’s carboxylic acid group necessitates protection during coupling reactions to prevent undesired side reactions.
tert-Butyl Ester Protection
Piperidine-4-carboxylic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in THF using DMAP catalysis, achieving >95% conversion to the Boc-protected derivative within 2 hours at 25°C. Deprotection employs TFA in dichloromethane (1:4 v/v), restoring the carboxylic acid functionality post-coupling.
Benzyl Ester Alternatives
For acid-sensitive substrates, benzyl ester protection via reaction with benzyl bromide and K₂CO₃ in DMF provides stable intermediates. Hydrogenolysis over Pd/C (10 wt%) in methanol quantitatively removes the protecting group.
Coupling Strategies for Methylene Bridging
The critical C–N bond formation between the imidazo[1,2-a]pyridine and piperidine moieties employs nucleophilic substitution or transition-metal catalysis.
Nucleophilic Alkylation
Reacting 3-bromomethyl-imidazo[1,2-a]pyridine with Boc-protected piperidine-4-carboxylate in DMF at 80°C for 12 hours achieves 65–70% coupling efficiency. Addition of KI (1.5 eq) enhances reaction rate through halogen exchange.
Ullmann-Type Coupling
Copper(I)-catalyzed coupling using CuI (10 mol%), DMEDA (20 mol%), and Cs₂CO₃ in dioxane at 110°C enables direct union of 3-chloromethyl-imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid. This method bypasses protection-deprotection sequences but requires stringent oxygen exclusion.
Optimization and Catalytic Considerations
Recent advances focus on enhancing reaction sustainability and scalability.
Continuous Flow Synthesis
Implementing a continuous flow reactor for the Groebke reaction reduces processing time from hours to minutes. Optimal parameters include:
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the final coupling step in aqueous tert-butanol at pH 7.4, achieving 58% conversion with excellent enantiomeric excess (>99%).
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or microwave irradiation . Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid has several scientific research applications:
Biological Research: It is used in the study of various biological pathways and molecular targets, including its role in inhibiting specific enzymes and proteins.
Pharmaceutical Development: The compound is explored for its potential use in developing new therapeutic agents for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . Additionally, it may interact with proteins involved in signaling pathways, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of imidazo[1,2-a]pyridine-piperidine conjugates. Variations in substituents on the imidazo[1,2-a]pyridine ring and the piperidine moiety significantly influence physicochemical properties, binding affinity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw and PubChem data.
Key Findings
Substituent Effects on Solubility :
- Electron-withdrawing groups (e.g., nitro in 904817-89-6) reduce LogP (1.7 vs. 2.3 for halogenated analogs), improving aqueous solubility .
- Bulky aromatic substituents (e.g., biphenyl in 881040-45-5) increase hydrophobicity (LogP 1.9) but may enhance membrane permeability .
Biological Activity Trends :
- Halogenated derivatives (e.g., 6-chloro in 881040-45-5) exhibit higher binding affinity to kinase targets due to halogen bonding .
- The benzo[1,3]dioxol-5-yl analog (912770-72-0) shows improved blood-brain barrier penetration in preclinical models, suggesting CNS applications .
Synthetic Accessibility :
- The parent compound is synthesized via coupling reactions using EDC.HCl/HOBt (72% yield), while nitro/thiophen derivatives require sequential Claisen-Schmidt condensations .
Research Implications and Challenges
- Pharmacokinetic Optimization : Substituents like piperazine (e.g., 7-(4-methylpiperazin-1-yl) in ) improve metabolic stability but complicate synthetic routes .
- Biological Screening : Compounds like 220 () with LCMS m/z 379 demonstrate antikinetoplastid activity, though clinical translation requires toxicity profiling .
- Contradictions : Some derivatives (e.g., 904817-89-6) are discontinued due to instability, highlighting the need for robust formulation strategies .
Biological Activity
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.30 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving 2-aminopyridine derivatives and appropriate aldehydes or ketones.
- Introduction of the Piperidine Moiety : Nucleophilic substitution reactions are used to attach the piperidine derivative to the imidazo[1,2-a]pyridine core.
Biological Activity
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant anti-tuberculosis activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis . The compound's mechanism involves inhibiting specific enzymes crucial for bacterial survival.
Anticancer Potential
The compound has shown promise in cancer research:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast cancer models (e.g., MDA-MB-231) .
- Selectivity and Efficacy : The compound exhibited a selective inhibitory effect on cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window .
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in disease processes:
- PDGFRβ Inhibition : It has shown potent activity against PDGFRβ with an IC50 value of 18 nM .
- Matrix Metalloproteinases (MMPs) : The compound also inhibits MMP-2 and MMP-9, which are implicated in tumor metastasis .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Anti-Tuberculosis Activity
A study focused on the anti-tuberculosis potential of various imidazo[1,2-a]pyridines identified this compound as a lead candidate due to its efficacy against resistant strains .
Study 2: Cancer Cell Line Testing
In a comparative study of imidazo[1,2-a]pyridine derivatives, this compound was found to have superior cytotoxic effects against triple-negative breast cancer cells compared to standard treatments like 5-Fluorouracil . The selectivity index indicated a significant difference in efficacy between cancerous and normal cells.
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other imidazo[1,2-a]pyridine derivatives:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| This compound | PDGFRβ Inhibition | 18 nM |
| 2,7-Dimethylimidazo[1,2-a]pyridine | Anti-tuberculosis | Varies |
| Imidazo[1,2-a]pyridin-3-ylmethanamine | Cytotoxicity | Varies |
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PI3Kγ or FLT3 kinases) to identify key interactions (e.g., hydrogen bonds with Asp841 in PI3Kγ) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks for the imidazopyridine aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight (411.5 g/mol) using ESI+ mode .
How do substituents alter the compound’s physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Nitro or cyano groups at C-6 increase logP (hydrophobicity) but reduce solubility .
- Electron-donating groups (EDGs) : Methoxy groups enhance π-stacking with aromatic residues in target proteins .
What in vitro assays evaluate biological activity?
Q. Basic
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., CDK2 inhibition) .
What challenges arise in regioselective functionalization of the imidazopyridine core?
Q. Advanced
- Competing reaction sites : C-3 vs. C-7 acylation can occur; use bulky Lewis acids (e.g., La(OTf)₃) to favor C-3 .
- Side reactions : Over-acylation or dimerization mitigated by low temperatures (0–5°C) and stoichiometric control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
